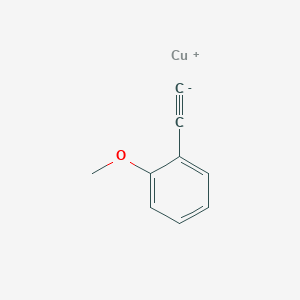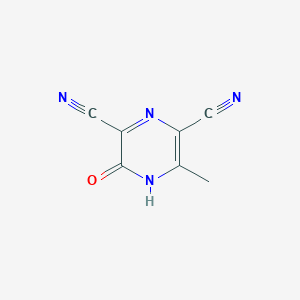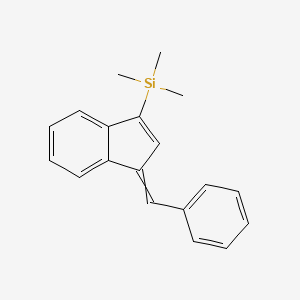![molecular formula C12H14O4 B14382699 Ethyl [4-(acetyloxy)phenyl]acetate CAS No. 89723-32-0](/img/structure/B14382699.png)
Ethyl [4-(acetyloxy)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(acetyloxy)phenyl]acetate is an ester compound that is characterized by its aromatic structure and the presence of an acetyloxy group Esters are known for their pleasant aromas and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl [4-(acetyloxy)phenyl]acetate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyphenylacetic acid with acetic anhydride in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{4-Hydroxyphenylacetic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperatures and the use of catalysts to speed up the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-acetyloxybenzoic acid.
Reduction: Formation of 4-(acetyloxy)phenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of ethyl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in various applications.
Phenyl acetate: Known for its use in the synthesis of pharmaceuticals and fragrances.
Methyl butyrate: Used in flavorings and fragrances due to its fruity aroma.
Eigenschaften
CAS-Nummer |
89723-32-0 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
MPRPOBZXHKBEAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)











